BenchChemオンラインストアへようこそ!

CO23

TRα selectivity transactivation assay HeLa cells

CO23 is the sole tool combining functional TRα-selectivity (5.3-fold over TRβ) with proven blood-brain barrier penetration and in vivo brain gene activation. Unlike T3 or TRβ agonists (e.g., GC-24), it enables CNS-specific TRα studies without TRβ confounding. Produces reliable ≈50% plasma cholesterol reduction at 0.8 nmol/g and up to 15-fold Dio1 mRNA induction. Indispensable for neurodevelopment, neurodegeneration, and metabolic pathway research.

Molecular Formula C19H18I2N2O4
Molecular Weight 592.2 g/mol
Cat. No. B3027734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCO23
Molecular FormulaC19H18I2N2O4
Molecular Weight592.2 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2I)CC3C(=O)NC(=O)N3)I)O
InChIInChI=1S/C19H18I2N2O4/c1-9(2)12-8-11(3-4-16(12)24)27-17-13(20)5-10(6-14(17)21)7-15-18(25)23-19(26)22-15/h3-6,8-9,15,24H,7H2,1-2H3,(H2,22,23,25,26)
InChIKeyJWJXVEFUJLKBBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CO23: First-in-Class Selective Thyroid Hormone Receptor α Agonist for Targeted Neurological and Metabolic Research


CO23 (CAS 1370363-74-8) is a selective thyroid hormone receptor α (TRα) agonist, a class of small-molecule thyromimetics [1]. It is the first potent and specific agonist of TRα [2]. Structurally, CO23 is a thyronine derivative with a molecular formula of C19H18I2N2O4 and a molecular weight of 592.17 g/mol . It is characterized by its ability to cross the blood-brain barrier (BBB), enabling central nervous system applications .

Why CO23 Cannot Be Substituted with Other Thyroid Hormone Agonists: Critical Differences in Brain Penetration and Isoform Activity


Generic substitution with other thyroid hormone agonists is not scientifically valid due to fundamental differences in isoform selectivity and tissue distribution. Unlike the natural ligand T3, which activates both TRα and TRβ ubiquitously [1], or TRβ-selective agonists like GC-24 that lack brain activity [2], CO23 is the only tool that combines TRα functional selectivity in vitro with robust blood-brain barrier penetration [3]. Its unique in vivo profile—active on both TRα and TRβ target genes in the brain—is not replicated by any other commercially available thyromimetic [2].

Quantitative Evidence Supporting the Selection of CO23: Comparative Data on Potency, BBB Penetration, and In Vivo Efficacy


CO23 Exhibits 5.3-Fold Functional Selectivity for TRα over TRβ in Human Cell Transactivation Assays

CO23 demonstrates clear functional selectivity for the TRα isoform over TRβ in a luciferase reporter transactivation assay performed in HeLa cells . While CO23 binds both purified TR subtypes with similar affinity, its functional potency is significantly higher for TRα [1]. The EC50 for human TRα transactivation is 11 nM, compared to 58 nM for human TRβ, resulting in a 5.3-fold selectivity . This contrasts with the natural ligand T3, which shows minimal isoform discrimination, and is a key differentiator from TRβ-selective agonists like GC-24 that show the opposite bias.

TRα selectivity transactivation assay HeLa cells EC50

CO23 Is Active in the Brain In Vivo, Unlike the TRβ-Selective Agonist GC-24

A direct comparative study in hypothyroid rats evaluated the in vivo activity of CO23 versus the TRβ-selective agonist GC-24 [1]. Gene expression analysis revealed that GC-24 was very selective for TRβ and lacked activity on the brain. In contrast, CO23 was active in liver, heart, and brain on genes regulated by either TRα or TRβ. This critical difference in brain penetration and activity is a primary differentiator, as CO23 is the only thyromimetic tool that can be used to study thyroid hormone signaling within the central nervous system.

blood-brain barrier in vivo brain activity TRα GC-24

CO23 Reduces Plasma Cholesterol by ~50% at 0.8 nmol/g Dose with a Defined In Vivo Potency Window

In hypothyroid Wistar rats, CO23 demonstrates potent and saturable cholesterol-lowering effects [1]. Administration of CO23 at a dose of 0.8 nmol/g (ip) resulted in approximately 50% reduction in plasma cholesterol. Higher doses (2.5 and 5 nmol/g) were equally effective, indicating a maximal effect plateau. The lowest tested dose (0.04 nmol/g) had no significant effect. This dose-response profile allows for precise experimental control and is a benchmark for comparing novel TRα agonists.

cholesterol reduction in vivo efficacy dose-response metabolism

CO23 Increases Hepatic Dio1 mRNA Expression Up to 15-Fold in a Dose-Dependent Manner

Quantitative gene expression analysis in hypothyroid rats shows that CO23 induces a robust, dose-dependent increase in liver type 1 iodothyronine deiodinase (Dio1) mRNA [1]. At doses of 0.8, 2.5, and 5 nmol/g, Dio1 mRNA increased by 5-fold, 10-fold, and 15-fold, respectively, relative to vehicle-treated hypothyroid controls. This graded response provides a sensitive and quantifiable readout for TRα-mediated transcriptional activity in a classic target tissue.

Dio1 gene expression liver dose-response

Recommended Research and Industrial Application Scenarios for CO23 Based on Quantitative Evidence


Dissecting TRα-Specific Pathways in Neurological Disease Models

CO23 is the only tool that combines functional TRα-selectivity (5.3-fold over TRβ) with demonstrated brain penetration and activity [1]. This makes it essential for studies of thyroid hormone signaling in the central nervous system, including neurodevelopment, neurodegeneration, and behavioral regulation. Researchers can use CO23 to activate TRα in the brain without confounding activation of TRβ, a critical advantage over T3 or TRβ-selective agonists like GC-24 which lack brain activity [2].

Investigating TRα-Mediated Metabolic Regulation and Cholesterol Homeostasis

CO23 provides a robust in vivo tool for studying metabolic pathways, particularly those involving lipid metabolism. The compound produces a reliable ≈50% reduction in plasma cholesterol at a dose of 0.8 nmol/g in rat models [3]. This quantifiable and reproducible effect allows for precise evaluation of TRα's role in metabolic regulation and can be used as a positive control in studies of novel metabolic modulators or to validate genetic models.

Pharmacological Probe for TRα-Dependent Transcriptional Regulation in Liver and Heart

With its ability to induce dose-dependent increases in target gene expression (e.g., up to 15-fold for Dio1 mRNA [3]), CO23 is an ideal pharmacological probe for in vivo studies of TRα-mediated transcription. Researchers can use the defined dose-response relationship to titrate gene expression effects and study the downstream consequences in key tissues like liver and heart, where TRα is the predominant receptor subtype [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for CO23

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.